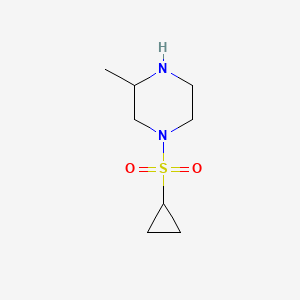

1-(Cyclopropanesulfonyl)-3-methylpiperazine

Descripción general

Descripción

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and its uses or applications may also be mentioned.

Synthesis Analysis

This involves detailing the methods or pathways for synthesizing the compound. It may include the starting materials, the reagents, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the type of reaction, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo.Aplicaciones Científicas De Investigación

Synthesis Applications

Intramolecular Diels−Alder Reaction : A study by Brosius, Overman, and Schwink (1999) describes the use of a sulfonamide unit for tethering cycloaddition partners, which is a key element in the synthesis of compounds like aloperine (Brosius, Overman, & Schwink, 1999).

Formation of Adducts with Lanthanide Tris-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionates : Trikha and Dilbagi (1993) investigated adducts of 1-methylpiperazine with lanthanides, highlighting its role in coordination chemistry (Trikha & Dilbagi, 1993).

Muscarinic Receptor Antagonism : Kozlowski et al. (2000) discovered a compound derived from [4-(phenylsulfonyl)phenyl]methylpiperazine as a muscarinic antagonist, showcasing its potential in receptor studies (Kozlowski et al., 2000).

Hydrolysis and Reactions in Organic Media : King, Lam, and Ferrazzi (1993) explored the mechanisms of hydrolysis and reactions of Cyclopropanesulfonyl chloride in organic media, which is related to the chemical class of 1-(Cyclopropanesulfonyl)-3-methylpiperazine (King, Lam, & Ferrazzi, 1993).

Biochemical and Pharmaceutical Applications

Protein Kinase Inhibition and Tumor Progression Studies : Blaya et al. (1998) researched the effects of protein kinase inhibitors, including 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on tumor progression and metastases formation (Blaya, Crespo, Crespo, & Aliño, 1998).

Supramolecular Architectures in Crystal Engineering : Yu et al. (2015) demonstrated the formation of multi-component hydrogen-bonding salts with 1-methylpiperazine, useful in crystal engineering and material science (Yu, Wenyan, Yanjing, Lei, & Keke, 2015).

Apoptosis Induction in Neuroblastoma Cells : Ronca, Chan, and Yu (1997) studied the effect of 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine in inducing apoptosis in human neuroblastoma cells through a p53-dependent pathway (Ronca, Chan, & Yu, 1997).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, proper handling and storage procedures, and first aid measures.

Direcciones Futuras

This involves discussing potential areas of future research or applications of the compound. It could include potential uses, improvements, or modifications of the compound.

For a specific compound, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these categories. If the compound is novel or not widely studied, information may be limited. Always ensure to use reliable sources and to critically evaluate the information you find.

Propiedades

IUPAC Name |

1-cyclopropylsulfonyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZFARXELQZEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropanesulfonyl)-3-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

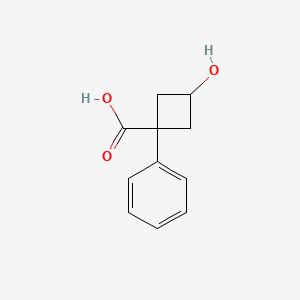

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)

![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)

![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)

![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)

amine](/img/structure/B1400101.png)